molecular formula C7H17NO B14625603 1-Propanamine, N-(2-ethoxyethyl)- CAS No. 58203-03-5

1-Propanamine, N-(2-ethoxyethyl)-

Cat. No.: B14625603
CAS No.: 58203-03-5
M. Wt: 131.22 g/mol
InChI Key: IKQYXWYZNWOCCV-UHFFFAOYSA-N
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Description

1-Propanamine, N-(2-ethoxyethyl)- is an organic compound belonging to the class of amines It is characterized by the presence of a propanamine group attached to a 2-ethoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propanamine, N-(2-ethoxyethyl)- can be synthesized through several methods. One common approach involves the reaction of 1-propanamine with 2-ethoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 1-Propanamine, N-(2-ethoxyethyl)- may involve the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-Propanamine, N-(2-ethoxyethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines.

Scientific Research Applications

1-Propanamine, N-(2-ethoxyethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of amine-related biochemical pathways.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-Propanamine, N-(2-ethoxyethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating biological pathways. The exact mechanism depends on the context of its use, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

    1-Propanamine: A simpler amine with a similar structure but without the ethoxyethyl group.

    N-Ethylpropanamine: Another related compound with an ethyl group instead of the ethoxyethyl group.

    2-Ethoxyethylamine: Contains the ethoxyethyl group but differs in the position of the amine group.

Uniqueness: 1-Propanamine, N-(2-ethoxyethyl)- is unique due to the presence of both the propanamine and 2-ethoxyethyl groups, which confer specific chemical and physical properties. This combination makes it particularly useful in applications requiring both amine functionality and ethoxyethyl characteristics.

Properties

CAS No.

58203-03-5

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

N-(2-ethoxyethyl)propan-1-amine

InChI

InChI=1S/C7H17NO/c1-3-5-8-6-7-9-4-2/h8H,3-7H2,1-2H3

InChI Key

IKQYXWYZNWOCCV-UHFFFAOYSA-N

Canonical SMILES

CCCNCCOCC

Origin of Product

United States

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